
Entecavir
Overview
Description
Entecavir is a potent guanosine nucleoside analogue approved for the treatment of chronic hepatitis B virus (HBV) infection. It selectively inhibits HBV replication by competing with the natural substrate deoxyguanosine triphosphate, thereby suppressing viral polymerase activity . Clinical trials demonstrate rapid intracellular conversion to its active triphosphate form, leading to dose-dependent HBV DNA reduction and sustained virological suppression with minimal resistance development over long-term use (up to 5 years) . This compound is recommended as a first-line therapy for both nucleoside-naive and lamivudine-refractory patients due to its high genetic barrier to resistance and favorable safety profile, which is comparable to lamivudine .
Preparation Methods
Chemical Synthesis of Entecavir
Bristol-Myers Squibb’s Sodium Cyclopentadienyl Route
The original synthetic route, disclosed in 1988, begins with sodium cyclopentadienyl (2 ) and proceeds through nine steps to yield this compound (1 ) with an overall efficiency of 19% . Key stages include:
-
Coupling with BnOCH2Cl : Functionalizes the cyclopentadienyl core to form a ribose-like structure.
-
Pinene-derived asymmetric borane reduction : Achieves diastereoselectivity in the formation of intermediate 8 (75% yield).
-
Epoxide formation and benzylation : Generates compound 9 (83% yield) with defined stereochemistry.
-
Guanine coupling via Mitsunobu reaction : Activates protected guanine (10 ) with lithium hydride for epoxide opening, yielding 11 .
-
Dess-Martin periodinane oxidation : Converts 11 to ketone 12 without β-elimination side reactions.
-
Nysted methylenation : Introduces the exocyclic double bond in 13 (75% yield).
This route remains industrially relevant due to its scalability, despite requiring protective group strategies and metal catalysts .
Ribose-Based Synthesis via Cyclopentanone Intermediate
Chu et al. (2011) developed a 20-step synthesis starting from D-ribose, leveraging its inherent stereochemistry to avoid enantioselective steps . Highlights include:
-
Eight-step conversion of ribose to cyclopentanone (3 ) : Involves deoxygenation and functional group interconversions.
-
Eschenmoser’s salt-mediated elimination : Forms exocyclic methylene group in 14 (93% yield).
-
Radical deoxygenation : Converts 16 to DNA-like fragment 17 (75% yield).
While this method uses inexpensive starting materials, its length and moderate yields limit industrial adoption .
Epoxide Opening and Ring-Closing Metathesis
Xie et al. (2012) reported an eight-step synthesis from acyclic epoxide 4 , achieving this compound in 45% overall yield . Critical steps:
-
Organometallic epoxide opening : Produces diol 20 with high diastereoselectivity.
-
Grubbs catalyst-mediated ring-closing metathesis : Forms cyclopentane 21 in 92% yield.
-
Lewis acid-triggered epoxide isomerization : Generates core structure 23 efficiently.
This route’s brevity and robustness make it suitable for large-scale production .
Radical Cycloaddition Approach
Gasanz et al. utilized a radical cycloaddition to construct the carbocyclic core from achiral butynone 26 . Key innovations:
-
Asymmetric Aldol addition : Establishes stereochemistry in diol 5 (dr 9:1, ee 60%).
-
Epoxidation and acetylene cleavage : Yields cyclization precursor 27 for radical-mediated ring formation.
Despite moderate enantioselectivity, recrystallization improved purity, showcasing an alternative to traditional methods .
Pharmaceutical Formulation of this compound Oral Solution
Composition and Functional Excipients
This compound oral solutions require excipients to enhance stability, palatability, and solubility. Two patented formulations are compared below:
Key observations :
-
Preservatives : Parabens (e.g., methylparaben) or sorbates are used at 100–250 mg/100 mL to inhibit microbial growth .
-
Buffers : Phosphate (Example 1) and citrate (Example 2) systems maintain pH 5.0–6.0, critical for this compound stability .
-
Sweeteners : Non-caloric oligosaccharides mask bitterness without affecting bioavailability .
Manufacturing Process
The patented preparation involves four standardized steps :
-
Heating and dissolution : 40–80% of water is heated to 60–80°C to dissolve preservatives and this compound.
-
Cooling and buffering : The solution is cooled to 20–35°C for pH adjustment and buffer addition.
-
Flavoring and dilution : Flavoring agents are incorporated, and remaining water is added.
-
Filtration and packaging : 0.45 μm filtration ensures sterility before filling.
Stability data :
-
Active ingredient retention : ≥95% after 6 months at 40°C/75% RH .
-
Impurity control : Total impurities ≤0.5% under accelerated conditions .
Comparative Analysis of Synthetic Routes
Method | Steps | Overall Yield | Key Advantage | Limitation |
---|---|---|---|---|
Sodium cyclopentadienyl | 9 | 19% | Scalable, high diastereoselectivity | Requires protective groups |
Ribose-based | 20 | 8% | Uses inexpensive starting material | Low yield, lengthy process |
Acyclic epoxide | 8 | 45% | Short, robust reactions | Requires chiral starting material |
Radical cycloaddition | 12 | 22% | Novel radical chemistry | Moderate enantioselectivity |
Stability-Optimized Formulation Strategies
Buffer System Optimization
Citrate and phosphate buffers at 5–200 mM concentrations prevent pH drift, which is critical since this compound degrades rapidly outside pH 4.0–7.5 . Example 1’s phosphate buffer (pH 5.0) showed superior impurity control (≤0.5%) compared to citrate-based systems .
Preservative Synergy
Combining methylparaben (100 mg/100 mL) and propylparaben (16 mg/100 mL) in Example 2 enhanced antimicrobial efficacy without precipitating, a common issue in sorbate-containing solutions .
Chemical Reactions Analysis
Types of Reactions
SQ 34676 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the molecule.
Substitution: Nucleophilic substitution reactions are common, where specific groups on the molecule are replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide and potassium cyanide are employed in substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of SQ 34676, which can have different biological activities and properties .
Scientific Research Applications
Primary Application: Chronic Hepatitis B Treatment
Entecavir is recognized as a first-line treatment for chronic hepatitis B infection due to its efficacy and safety profile.
Clinical Efficacy
- Long-term Studies : In a study involving patients treated for up to five years, this compound demonstrated sustained virologic suppression, with 94% achieving HBV DNA levels below 300 copies/mL at Year 5. Additionally, 80% had normalized alanine aminotransferase (ALT) levels, and significant rates of HBeAg seroconversion were observed .
- Comparative Studies : this compound has shown superior efficacy compared to lamivudine, with higher rates of HBV suppression and lower resistance development . A meta-analysis indicated that this compound significantly reduces the risk of HBV reactivation compared to lamivudine .
Oncology Applications
Recent studies have investigated this compound's potential in cancer therapy, particularly due to its ability to inhibit KDM5B, an enzyme implicated in various cancers.
Safety Profile and Resistance
This compound is noted for its high genetic barrier to resistance, making it a favorable option for long-term therapy in HBV-infected patients.
Resistance Development
- In long-term studies, resistance to this compound was rarely observed; only one case of resistance emerged among patients treated for five years . This contrasts with other antiviral agents where resistance can develop more frequently.
Table: Summary of Key Clinical Trials
Study | Population | Duration | Key Findings |
---|---|---|---|
ETV-022 | HBeAg-positive CHB patients | 48 weeks | Superior virologic suppression compared to lamivudine |
ETV-901 | Long-term follow-up | Up to 5 years | 94% achieved HBV DNA <300 copies/mL |
ETV-056 | Lamivudine-refractory patients | 12 weeks | Significant reduction in HBV DNA levels |
ETV-060 | NUC-naïve patients | Up to 120 weeks | High rates of HBV DNA suppression and ALT normalization |
Mechanism of Action
SQ 34676 exerts its effects by inhibiting the reverse transcriptase enzyme of the hepatitis B virus. This enzyme is crucial for the replication of the virus. By incorporating into the viral DNA, SQ 34676 prevents the elongation of the DNA chain, thereby inhibiting viral replication. The compound also targets lysine-specific demethylase 5B, an enzyme involved in tumor progression, making it a potential candidate for cancer therapy .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Entecavir vs. Lamivudine
- Efficacy: this compound demonstrates superior virological and biochemical responses. In nucleoside-naive patients, this compound achieved significantly higher rates of HBV DNA undetectability (67% vs. 36% at 48 weeks) and ALT normalization (68% vs. 60%) compared to lamivudine . A dose-escalation study in Japanese patients confirmed this compound’s dose-dependent superiority, with the 0.5 mg dose showing noninferiority to lamivudine (100 mg) and superior HBV DNA reduction .
- Resistance : this compound resistance is rare (<1% over 5 years in naive patients), whereas lamivudine resistance exceeds 70% after 5 years .
- Safety : Both drugs share similar safety profiles, with infrequent ALT flares during this compound therapy resolving without discontinuation .
Table 1: Key Efficacy Metrics (48 Weeks)
Parameter | This compound (%) | Lamivudine (%) |
---|---|---|
HBV DNA Undetectability | 67 | 36 |
ALT Normalization | 68 | 60 |
Resistance Rate | <1 | 20–25 |
This compound vs. Adefovir
- Virological Response : this compound induces faster and deeper viral suppression. At 24 weeks, this compound reduced HBV DNA by 6.97 log₁₀ copies/mL versus 4.84 log₁₀ with adefovir. PCR undetectability (HBV DNA <300 copies/mL) was achieved in 45% of this compound-treated patients compared to 13% with adefovir .
- Early Response : A significant difference in viral load reduction was observed as early as day 10 (−0.655 log₁₀ difference favoring this compound) .
This compound vs. Tenofovir
- Both drugs achieved >85% HBV DNA undetectability rates in treatment-naive patients .
- However, this compound-treated patients had higher baseline BMI, though clinical relevance is unclear .
- Cost-Effectiveness: Post-NCVBP policy in China reduced daily costs of both drugs comparably (this compound: −0.12 CNY/day), enhancing accessibility . Notably, a European model suggested tenofovir’s superior cost-effectiveness, though this contrasts with Asian data showing parity .
Table 2: Two-Year Outcomes in Treatment-Naive Patients
Parameter | This compound (%) | Tenofovir (%) |
---|---|---|
HBV DNA Undetectability | 87 | 89 |
ALT Normalization | 78 | 80 |
HBeAg Seroconversion | 22 | 24 |
This compound vs. Novel Analogs
- 6″-Fluorinated Derivatives: Synthetic analogs of this compound with 6″-fluorine substitutions showed improved selectivity indices (SI). The (Z)-3 isomer achieved an SI >23,000 (vs.
Adjunctive Therapies and Combination Approaches
- This compound + Biejia-Ruangan Tablet (CBRT): Meta-analyses show adjunctive CBRT improves liver fibrosis markers (HA, LN, PC-III, IV-C) and reduces adverse events (OR = 0.54) compared to this compound monotherapy .
- This compound + Traditional Chinese Medicine (TCM) : Simulation models suggest combination therapy with TCM enhances efficacy while lowering required this compound doses, minimizing side effects .
Resistance and Long-Term Outcomes
This compound maintains a high genetic barrier, with resistance rates of 1.2% over 6 years in lamivudine-refractory patients. Long-term data (up to 96 weeks) confirm durable HBV DNA suppression (93% undetectability) and histological improvement in 85% of patients .
Biological Activity
Entecavir (ETV) is a potent antiviral agent primarily used in the treatment of chronic hepatitis B virus (HBV) infection. It is a guanosine nucleoside analogue that exhibits significant antiviral activity by inhibiting HBV replication. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, efficacy in clinical studies, resistance patterns, and potential applications beyond hepatitis B.
This compound is phosphorylated intracellularly to its active triphosphate form (ETV-TP), which competes with natural deoxyguanosine triphosphate for incorporation into the viral DNA during replication. This incorporation leads to chain termination and inhibition of HBV DNA polymerase activity, effectively suppressing viral replication . The drug exhibits minimal activity against HIV, making it primarily a targeted therapy for HBV .
Phase II and III Trials
Numerous clinical trials have demonstrated the efficacy of this compound in both treatment-naïve and treatment-experienced patients with chronic hepatitis B.
- Study ETV-012 : A dose-ranging Phase II study involving 216 nucleoside-naive patients showed that those receiving this compound (0.5 mg) had a significantly higher antiviral response compared to placebo after 28 days .
- Long-term Efficacy : A five-year study involving 89 chronic hepatitis B patients indicated that 90% of nucleos(t)ide-experienced patients achieved virologic response (VR) without developing resistance .
- Pediatric Population : In a Phase III trial with children aged 2 to <18 years, this compound demonstrated superior efficacy compared to placebo, with a significant increase in HBeAg seroconversion rates at 48 weeks (24.2% vs. 3.3%) and HBV DNA suppression .
Resistance Patterns
Resistance to this compound is rare compared to other nucleoside analogues. In long-term studies, the cumulative probability of developing resistance was reported at only 0.6% at year one and 2.6% at year two . This low resistance rate is attributed to the drug's potent activity and its unique mechanism of action.
Safety Profile
This compound is generally well-tolerated, with most adverse effects being mild and transient. Common side effects include headache, fatigue, and dizziness . In long-term studies, serious adverse events were infrequent, reinforcing its safety profile as a first-line therapy for chronic hepatitis B.
Potential Applications Beyond Hepatitis B
Recent research has explored the use of this compound in oncology settings, particularly in patients undergoing immunosuppressive therapy where HBV reactivation is a concern. Some studies suggest that this compound may help prevent HBV reactivation in cancer patients receiving chemotherapy or immunotherapy .
Summary of Key Findings
Study/Trial | Population | Duration | Key Findings |
---|---|---|---|
ETV-012 | Nucleoside-naive adults | 28 days | Higher antiviral response with ETV vs placebo |
Five-Year Study | Nucleos(t)ide-experienced | 5 years | 90% VR without resistance |
Pediatric Trial | Children (2-18 years) | 48 weeks | Significant HBeAg seroconversion vs placebo |
Q & A
Basic Research Questions
Q. What standardized methodologies are recommended for assessing entecavir's antiviral efficacy in vitro?
- Methodological Answer : In vitro efficacy is typically evaluated using HBV-transfected cell lines (e.g., HepG2.2.15) to measure the 50% effective concentration (EC₅₀) via quantitative PCR of secreted HBV DNA. Cytotoxicity is assessed using the 50% cytotoxic concentration (CC₅₀) in HepG2 cells, with a selective index (CC₅₀/EC₅₀) >8,000 considered favorable. Cellular kinase conversion to this compound triphosphate and inhibition kinetics (e.g., Ki values for HBV polymerase) are critical for mechanistic validation .
Q. How should clinical trials design robust endpoints for evaluating this compound's virological response in chronic hepatitis B (CHB)?
- Methodological Answer : Trials should include time-bound endpoints (e.g., 24, 48, and 96 weeks) for HBV DNA clearance, HBeAg seroconversion, and ALT normalization. Stratification by baseline factors (e.g., hepatic steatosis, HBV DNA levels) is essential. For example, hepatic steatosis was independently associated with reduced virological response at 24 weeks (OR: 2.1, 95% CI: 1.3–3.4) . Use multivariate logistic regression to adjust for confounders like waist circumference and serum triglycerides .
Q. What statistical models are appropriate for meta-analyses comparing this compound with combination therapies?
- Methodological Answer : Use fixed-effect models if heterogeneity (I²) ≤50% and P > 0.1; otherwise, apply random-effect models. For example, a meta-analysis of 865 patients found combination therapy (this compound + bifidobacterium) improved clinical outcomes in cirrhosis (RR: 1.32, 95% CI: 1.12–1.56) but showed no significant difference in HBV DNA clearance (RR: 1.05, 95% CI: 0.98–1.13) . Report effect sizes as risk ratios (RR) for dichotomous outcomes and mean differences (MD) for continuous variables.
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound combination therapy outcomes across studies?
- Methodological Answer : Conduct sensitivity analyses to identify heterogeneity sources. For instance, while this compound-tenofovir combinations achieved faster HBV DNA negativity (10-week advantage), viral breakthrough rates were higher due to non-adherence (HR: 1.8, 95% CI: 1.2–2.7) . Contrast these findings with meta-analyses showing improved cirrhosis outcomes with this compound-bifidobacterium combinations . Use subgroup analyses to isolate patient-specific factors (e.g., prior treatment failure, comorbidities).
Q. What experimental strategies mitigate this compound's genotoxic risks identified in DNA-repair deficient models?
- Methodological Answer : Use isogenic DNA-repair deficient cell lines (e.g., DT40 clones) to quantify genotoxicity via survival assays. This compound showed moderate sensitivity in RAD18<sup>-/-</sup> cells, suggesting replication stress mechanisms . Validate findings in primary hepatocytes and integrate pharmacokinetic data to assess clinical relevance.
Q. How should hepatic steatosis be incorporated into this compound trial designs to address treatment failure?
- Methodological Answer : Prospectively stratify patients by hepatic steatosis status (e.g., via ultrasound or CAP scores). In a nested case-control study, steatosis reduced HBV DNA clearance by 24% at 96 weeks (adjusted OR: 0.76, 95% CI: 0.62–0.93) . Adjust dosing protocols or combine with lipid-lowering agents in steatosis-positive cohorts.
Q. What preformulation parameters are critical for developing novel this compound delivery systems?
- Methodological Answer : Assess pH-dependent solubility (e.g., logP increases from 1.2 at pH 2 to 2.8 at pH 7.4) and stability under accelerated conditions (40°C/75% RH). HPLC validation (linear range: 5–100 µg/mL, R²=0.9999) ensures accurate quantification . Prioritize microsphere formulations for sustained release in low-solubility contexts.
Q. Methodological Guidance for Data Interpretation
Q. How to address conflicting results in this compound's impact on hepatocellular carcinoma (HCC) risk?
- Methodological Answer : Use time-censored analyses (e.g., 3- or 5-year thresholds) to minimize immortal time bias. A meta-analysis of 13,626 patients found no HCC risk difference between this compound and tenofovir at 5 years (HR: 0.92, 95% CI: 0.80–1.06) . Sensitivity analyses with shared frailty models or restricted mean survival time (RMST) can refine interpretations.
Q. What ethical considerations apply when designing this compound trials in pediatric populations?
- Methodological Answer : Adhere to pediatric-specific endpoints (e.g., HBeAg seroconversion rates at 48 weeks) and ensure informed consent forms detail risks of long-term resistance. In a study of 267 children, this compound monotherapy showed comparable efficacy to pegylated interferon but required strict adherence monitoring .
Q. Tables for Key Findings
Outcome | This compound Monotherapy | Combination Therapy | Study Reference |
---|---|---|---|
HBV DNA Clearance (48 weeks) | 63.8% | 68.5% | |
HBeAg Seroconversion (96 weeks) | 22% | 28% | |
HCC Risk (5-year cumulative) | 8.3% | 7.9% |
Properties
IUPAC Name |
2-amino-9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-1H-purin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O3/c1-5-6(3-18)8(19)2-7(5)17-4-14-9-10(17)15-12(13)16-11(9)20/h4,6-8,18-19H,1-3H2,(H3,13,15,16,20)/t6-,7-,8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDGZDCVAUDNJFG-FXQIFTODSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1C(CC(C1CO)O)N2C=NC3=C2N=C(NC3=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C1[C@H](C[C@@H]([C@H]1CO)O)N2C=NC3=C2N=C(NC3=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4046446 | |
Record name | Entecavir | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4046446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Entecavir | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014585 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Slightly soluble (2.4 mg/mL at pH 7.9, 25 °C), In water, 2.4X10+3 mg/L, temp not specified, 6.59e+00 g/L | |
Record name | Entecavir | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00442 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | ENTECAVIR | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7334 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Entecavir | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014585 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
White to off white powder | |
CAS No. |
142217-69-4 | |
Record name | Entecavir | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=142217-69-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Entecavir [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142217694 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Entecavir | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00442 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Entecavir | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4046446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6H-Purin-6-one, 2-amino-1,9-dihydro-9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylenecyclopentyl] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ENTECAVIR ANHYDROUS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NNU2O4609D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | ENTECAVIR | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7334 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Entecavir | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014585 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.